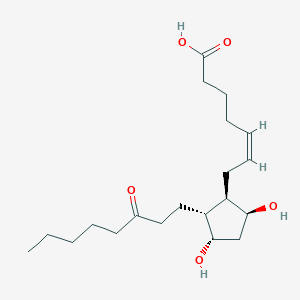

11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha

Overview

Description

11beta-13, 14-Dihydro-15-keto prostaglandin F2alpha is a significant metabolite of prostaglandin F2alpha, primarily formed through the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha. This process is catalyzed by the enzyme prostaglandin Δ13-reductase, which typically follows the action of 15-hydroxyprostaglandin dehydrogenase in the metabolic sequence (Wilson, 1995).

Synthesis Analysis

The synthesis of 11beta-13, 14-Dihydro-15-keto prostaglandin F2alpha involves several enzymatic steps. Initially, prostaglandin F2alpha is converted to 15-keto-13,14-dihydroprostaglandin E2 by the kidney homogenates in rats, as demonstrated by Pace-Asciak (1975). This transformation is crucial in the crossover from F type to E type prostaglandins (Pace-Asciak, 1975).

Molecular Structure Analysis

The molecular structure of this compound includes a 15-keto group, a 13,14-dihydro group, and is a derivative of prostaglandin F2alpha. These structural characteristics are crucial for its biological activities and interactions with enzymes (Levine & Gutierrez-Cernosek, 1972).

Chemical Reactions and Properties

This compound is involved in several biochemical pathways, primarily related to prostaglandin metabolism. It acts as a substrate for enzymes like prostaglandin 9-hydroxydehydrogenase, which further metabolizes it into different prostaglandin derivatives (Pace-Asciak & Domazet, 1984).

Physical Properties Analysis

The specific physical properties of 11beta-13, 14-Dihydro-15-keto prostaglandin F2alpha, such as solubility and stability, are not detailed in the available research literature. However, these properties are likely influenced by its molecular structure and the presence of functional groups like keto and hydroxy.

Chemical Properties Analysis

Chemically, this compound exhibits characteristics typical of prostaglandins, such as reactivity with specific antibodies and enzymes. Its chemical properties are crucial for its biological role and its measurement using techniques like radioimmunoassay (Haning et al., 1977).

Scientific Research Applications

Enzymatic Studies

- Prostaglandin F2alpha is converted to 15-keto-13,14-dihydroprostaglandin E2 by rat kidney homogenates, with 15-keto-13,14-dihydroprostaglandin F2alpha being the immediate substrate for prostaglandin 9-hydroxydehydrogenase (Pace-Asciak, 1975).

- Rat renal medulla can catabolize prostaglandin E2 to 15-keto-13,14-dihydroprostaglandin F2alpha and other metabolites, challenging the view that only the kidney cortex is responsible for renal prostaglandin catabolism (Speziale, Speziale, Lugo & Gimeno, 1984).

Measurement Techniques

- Development of radioimmunoassays for 13, 14-dihydro-15-keto prostaglandin F2alpha in various contexts, including human and animal studies, illustrating its utility as a biomarker (Haning, Kieliszek, Alberino & Speroff, 1977); (Fairclough & Payne, 1975).

Clinical Implications

- Elevated levels of 13,14-Dihydro-15-keto-prostaglandin F2alpha in patients with urogenital tumors compared to control groups, indicating its potential as a diagnostic marker (Dunzendorfer, Zahradnik & Gerster, 1980).

- The role of this compound in dysmenorrhea, with higher plasma levels in affected women, suggesting its involvement in menstrual-related disorders (Lundström & Gréen, 1978).

Biological Functions and Pathways

- In the study of prostaglandin metabolism in various organs, 13,14-Dihydro-15-keto-prostaglandin F2alpha is identified as a key metabolite, indicating its significance in understanding prostaglandin-related physiological processes (Hoult & Moore, 1977).

Potential in Veterinary Applications

- Measurement of 11-ketotetranor PGF metabolites, including 15-keto-13,14-dihydro-PGF2alpha, in mares for monitoring prostaglandin F2α release, demonstrating its application in animal reproductive studies (Goff, Basu & Kindahl, 1984).

properties

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTIONYPMSCHQI-KGILNJEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348020 | |

| Record name | (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11beta-13,14-dihydro-15-keto Prostaglandin F2alpha | |

CAS RN |

107615-77-0 | |

| Record name | (5Z,9alpha,11beta)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

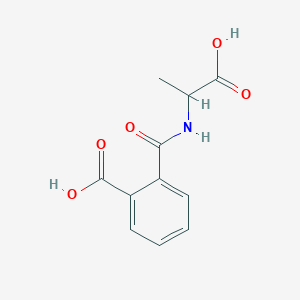

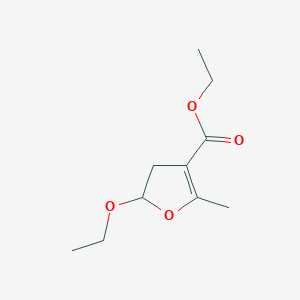

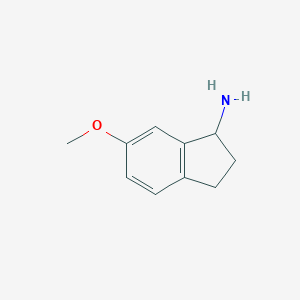

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

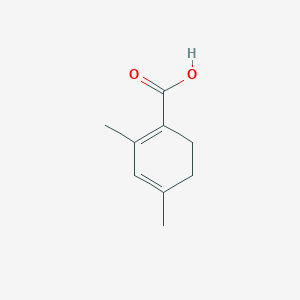

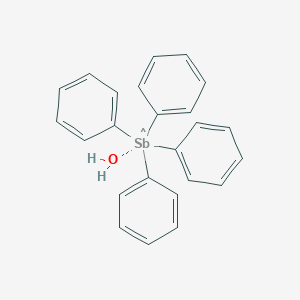

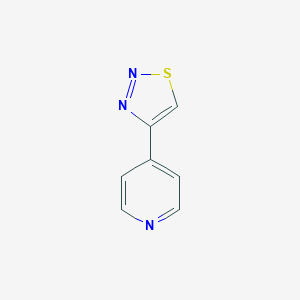

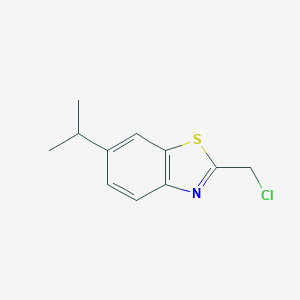

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)